molecular formula C21H15ClN2O3S B2799209 (4E)-5-(2-Chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione CAS No. 406200-12-2

(4E)-5-(2-Chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B2799209
CAS No.: 406200-12-2
M. Wt: 410.87
InChI Key: ZCWXPIKEJCRJOU-UHFFFAOYSA-N
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Description

(4E)-5-(2-Chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione is a heterocyclic compound featuring a pyrrolidine-2,3-dione core substituted with:

  • A 2-chlorophenyl group at position 3.
  • A hydroxy-(4-methylphenyl)methylidene moiety at position 2.
  • A 1,3-thiazol-2-yl group at position 1.

The stereochemical configuration (4E) indicates the geometry of the methylidene substituent.

Properties

IUPAC Name

(4E)-5-(2-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S/c1-12-6-8-13(9-7-12)18(25)16-17(14-4-2-3-5-15(14)22)24(20(27)19(16)26)21-23-10-11-28-21/h2-11,17,25H,1H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJKUGYUWNWFFC-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=CC=C4Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=CC=C4Cl)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound (4E)-5-(2-Chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities supported by case studies and research findings.

Structural Characteristics

This compound features several notable structural components:

  • Pyrrolidine Ring : A five-membered ring that can influence the compound's pharmacological properties.
  • Thiazole Moiety : Known for its diverse biological activities, including antimicrobial and anticancer effects.
  • Aromatic Substituents : The presence of chlorophenyl and methylphenyl groups suggests possible interactions with biological targets through hydrophobic and π-π stacking interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Condensation Reaction : Reacting 2-chlorobenzaldehyde with 4-methylbenzaldehyde in the presence of a base to form an intermediate.
  • Formation of Final Product : The intermediate is then reacted with thiazole derivatives to yield the final compound.

Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities. The following sections detail specific areas of biological activity observed in studies involving this compound.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole-containing compounds. For example, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines:

  • Case Study : A thiazole-integrated pyrrolidinone was found to have an IC50 value of less than 10 µM against A549 lung adenocarcinoma cells, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism may involve inhibition of specific kinases or modulation of signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

The antimicrobial activity of thiazole derivatives has been well-documented. The target compound may exhibit similar effects:

  • Research Findings : Compounds with thiazole rings have demonstrated MIC values as low as 10 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups, such as chlorine, enhances the antimicrobial efficacy by increasing the lipophilicity and reactivity towards bacterial targets .

Neuroprotective Effects

Some derivatives of pyrrolidine and thiazole have been investigated for their neuroprotective properties:

  • Anticonvulsant Activity : Thiazole-linked pyrrolidine analogues displayed significant anticonvulsant effects in animal models, with effective doses reported in the range of 18.4 mg/kg .

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerIC50 < 10 µM against A549 cells
AntimicrobialMIC = 10 µg/mL against S. aureus and E. coli
AnticonvulsantEffective dose = 18.4 mg/kg

Scientific Research Applications

Anticancer Properties

Research has demonstrated that thiazole derivatives exhibit promising anticancer activities. The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects. For instance, studies indicated that thiazole-containing compounds can inhibit the growth of breast cancer cell lines more effectively than standard treatments like 5-fluorouracil .

Anticonvulsant Activity

Thiazole derivatives have also been reported to possess anticonvulsant properties. The structure of this compound suggests potential activity against seizures, with modifications to the thiazole moiety enhancing efficacy. For example, certain analogues displayed high protective effects in electroshock seizure tests .

Inhibition of Enzymes

The compound's ability to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase has been highlighted in various studies. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . The structure's electron-withdrawing groups enhance its inhibitory potency.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The SAR studies indicate that modifications on the thiazole and phenyl rings significantly influence biological activity. For instance, substituents like chlorine or methyl groups on the phenyl rings have been shown to enhance anticancer activity and anticonvulsant properties .

Case Studies and Research Findings

A variety of studies have explored the applications of thiazole-containing pyrrolidine derivatives:

  • Antitumor Activity : A study reported that a series of thiazole-pyridine hybrids exhibited remarkable effectiveness against prostate and breast cancer cell lines, with IC50 values significantly lower than those of established chemotherapeutics .
  • Anticonvulsant Screening : Research involving the electroshock seizure model revealed that specific structural modifications led to increased protection rates against seizures, with some compounds achieving over 80% efficacy .
  • Enzyme Inhibition Studies : Compounds similar to the target molecule have been tested for their inhibitory effects on cholinesterases, demonstrating potential as therapeutic agents for cognitive disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrrolidine-2,3-dione Cores

(a) (4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
  • Key Differences : The methyl group on the phenyl ring in the methylidene moiety is replaced with a methoxy group (4-methoxyphenyl vs. 4-methylphenyl).
  • Steric hindrance may differ slightly due to the bulkier methoxy substituent, affecting binding interactions in biological systems .
(b) Triazole-Thione Derivatives ()
  • Compound: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione.
  • Key Differences :
    • Replaces the pyrrolidine-2,3-dione core with a triazole-thione ring.
    • Retains the 2-chlorophenyl substituent but lacks the thiazol-2-yl group.
  • Implications :
    • The triazole-thione core may exhibit different hydrogen-bonding capabilities (e.g., N–H···S interactions) compared to the dione ring.
    • Reported to form supramolecular architectures via hydrogen bonding, which could influence crystallinity and stability .

Thiazole-Containing Heterocycles

(a) Thiazolidinone Derivatives ()
  • Compound: 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone.
  • Key Differences: Features a thiazolidinone ring instead of pyrrolidine-2,3-dione. Includes a hydrazono group and dual methoxyphenyl substituents.
  • The hydrazono group may enhance metal-chelation properties .

Substituted Pyridine and Pyrimidine Derivatives ()

  • Compounds : Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidines with chlorophenyl and methoxyphenyl substituents.
  • Key Differences :
    • More complex fused-ring systems (pyrrolo-thiazolo-pyrimidine) compared to the simpler pyrrolidine-2,3-dione.
    • Retain aromatic substituents (e.g., 4-chlorophenyl) but lack the hydroxy-methylidene group.
  • Implications :
    • Fused-ring systems may improve thermal stability and π-π stacking interactions.
    • The presence of methoxy groups in these compounds could modulate electronic properties for enhanced reactivity in cross-coupling reactions .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Class Core Structure Key Substituents Notable Properties
Target Compound Pyrrolidine-2,3-dione 2-Chlorophenyl, 4-methylphenyl, thiazol-2-yl Potential enzyme inhibition
Pyrrolidine-2,3-dione Analog Pyrrolidine-2,3-dione 4-Methoxyphenyl, thiazol-2-yl Enhanced solubility
Triazole-Thione Triazole-5(4H)-thione 2-Chlorophenyl, benzylidene Supramolecular hydrogen bonding
Thiazolidinone Thiazolidinone 4-Methoxyphenyl, hydrazono Antimicrobial activity
Fused Pyrimidine Pyrrolo-thiazolo-pyrimidine 4-Chlorophenyl, methoxyphenyl Thermal stability, π-π interactions

Research Findings and Implications

  • Substituent Effects : The 2-chlorophenyl group in the target compound and its analogs is associated with increased lipophilicity, which may enhance membrane permeability in biological systems.
  • Core Structure Differences: Pyrrolidine-2,3-diones exhibit distinct electronic profiles compared to thiazolidinones or triazole-thiones, influencing their reactivity and binding modes.
  • Gaps in Data : Pharmacological data (e.g., IC50 values, toxicity profiles) for the target compound are absent in the provided evidence, highlighting the need for further experimental studies.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to maximize yield?

Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalized pyrrolidine precursors. Key steps include:

  • Condensation reactions to introduce the hydroxy-(4-methylphenyl)methylidene group at position 4, often using aldehydes or ketones under acidic or basic conditions (e.g., ethanol or chloroform as solvents at 60–80°C) .
  • Nucleophilic substitution to attach the 1,3-thiazol-2-yl group, requiring catalysts like triethylamine or DMAP to enhance reactivity .
  • Purification via column chromatography or recrystallization to isolate the final product.

Optimization strategies:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while chloroform minimizes side reactions .
  • Temperature control: Maintaining 70–80°C during condensation prevents premature cyclization .
  • Catalyst use: Lewis acids (e.g., ZnCl₂) can accelerate regioselective substitutions .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
A combination of techniques ensures accurate characterization:

  • ¹H/¹³C NMR: Resolves the pyrrolidine-dione core and substituent configurations. For example, the hydroxy-methylidene proton appears as a singlet near δ 8.5–9.0 ppm .
  • IR spectroscopy: Identifies carbonyl stretches (C=O at ~1750 cm⁻¹) and hydroxyl groups (broad peak ~3200–3400 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₆ClN₂O₃S) with <2 ppm error .
  • X-ray crystallography: Resolves stereochemistry and confirms the (4E) configuration .

Advanced: How can computational modeling predict the compound’s reactivity or interaction with biological targets?

Answer:
Advanced computational approaches include:

  • Density Functional Theory (DFT): Models the electronic environment of the hydroxy-methylidene group to predict regioselectivity in reactions .
  • Molecular docking: Screens potential targets (e.g., cyclooxygenase-2) by simulating binding affinities of the thiazole and chlorophenyl groups .
  • Molecular Dynamics (MD) simulations: Analyzes the stability of ligand-receptor complexes over time, highlighting key interactions like hydrogen bonding with the pyrrolidine-dione core .

Example workflow:

Optimize geometry using DFT (B3LYP/6-31G* basis set).

Dock into protein active sites (AutoDock Vina).

Validate with 100-ns MD simulations (GROMACS).

Advanced: What experimental strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

Answer:
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

  • Dose-response studies: Establish EC₅₀ values across multiple cell lines (e.g., MCF-7 for cancer, RAW264.7 for inflammation) to confirm specificity .
  • Target validation: Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., NF-κB for anti-inflammatory activity) .
  • Orthogonal assays: Compare results from enzymatic inhibition assays (e.g., COX-2 ELISA) and cell viability assays (MTT) to rule out cytotoxicity-driven artifacts .

Basic: What are the key considerations for designing pharmacokinetic studies of this compound?

Answer:
Critical parameters to assess include:

  • Solubility: Use shake-flask method with PBS (pH 7.4) or simulated gastric fluid. The compound’s logP (~3.5) suggests moderate hydrophobicity, requiring surfactants (e.g., Tween-80) for in vivo studies .
  • Metabolic stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify vulnerable sites (e.g., ester hydrolysis) .
  • Plasma protein binding: Equilibrium dialysis to measure free fraction, which impacts bioavailability .

Advanced: How does stereoelectronic tuning of the pyrrolidine-dione core influence its bioactivity?

Answer:
The core’s electron-deficient carbonyl groups facilitate hydrogen bonding with catalytic residues in enzymes. Modifications include:

  • Substituent effects: Electron-withdrawing groups (e.g., Cl on phenyl) enhance electrophilicity, increasing inhibition of serine proteases .
  • Conformational analysis: The (4E) configuration positions the hydroxy-methylidene group for optimal π-π stacking with aromatic residues in target proteins .
  • Pro-drug strategies: Masking the hydroxyl group as an acetate ester improves membrane permeability, with enzymatic cleavage restoring activity .

Advanced: What methodologies elucidate the mechanism of thiazole-mediated cytotoxicity in cancer cells?

Answer:
Approaches to study mechanism:

  • ROS detection: Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species generation in treated cells .
  • Cell cycle analysis: Flow cytometry (PI staining) identifies arrest phases (e.g., G2/M arrest indicates tubulin disruption) .
  • Western blotting: Quantify apoptosis markers (e.g., caspase-3 cleavage) and DNA damage response proteins (γ-H2AX) .

Basic: How can stability studies under varying pH and temperature conditions guide formulation development?

Answer:

  • Forced degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
  • Lyophilization: Assess stability in lyophilized vs. solution states. The hydroxy group may necessitate cryoprotectants (e.g., trehalose) to prevent oxidation .

Advanced: What strategies improve selectivity for off-target mitigation in enzyme inhibition assays?

Answer:

  • Fragment-based screening: Identify minimal pharmacophores (e.g., thiazole alone) to distinguish target vs. off-target binding .
  • Kinetic studies: Determine inhibition constants (Kᵢ) using Lineweaver-Burk plots. A lower Kᵢ for the target enzyme (e.g., 50 nM vs. 500 nM for off-target) confirms selectivity .
  • Proteome profiling: Use activity-based protein profiling (ABPP) to map interactions across the proteome .

Advanced: How can machine learning models predict novel derivatives with enhanced potency?

Answer:

  • Data curation: Compile SAR data from analogs (e.g., IC₅₀ values, substituent patterns) into a training set .
  • Feature selection: Use molecular descriptors (e.g., Morgan fingerprints, cLogP) to train random forest or neural network models.
  • Validation: Synthesize top-predicted derivatives and test in vitro. For example, replacing 4-methylphenyl with a fluorinated analog increased COX-2 inhibition by 40% .

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